

# A Blood-Brain Barrier Permeable Hsp70 Inhibitor for Neurodegenerative Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

YM-08 is a synthetic, blood-brain barrier-permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). It was developed as a neutral analog of the promising but CNS-impermeable Hsp70 inhibitor, MKT-077.[1][2] The rationale behind the design of YM-08 was to improve the physicochemical properties of MKT-077 to allow for its use as a potential therapeutic agent for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, by enabling it to cross the blood-brain barrier.[1][2] YM-08 has demonstrated the ability to bind to Hsp70, reduce pathogenic tau levels in brain slices, and exhibit favorable pharmacokinetic properties in vivo, making it a significant lead compound for the development of CNS-active Hsp70 inhibitors.[1][2]

# **Physicochemical Properties**

The key innovation in the design of **YM-08** was the replacement of the cationic pyridinium group in MKT-077 with a neutral pyridine moiety. This modification significantly altered the compound's predicted physicochemical properties, making it more suitable for CNS penetration.[1]



| Property           | MKT-077             | YM-08            |
|--------------------|---------------------|------------------|
| Chemical Structure | Cationic Pyridinium | Neutral Pyridine |
| Molecular Formula  | C19H17N3OS2         | C19H17N3OS2      |
| Molecular Weight   | 367.49 g/mol        | 367.49 g/mol     |
| clogP (predicted)  | -0.9                | 3.8              |
| tPSA (predicted)   | 26.6                | 35.9             |

# **Synthesis**

The synthesis of **YM-08** was achieved with an overall yield of approximately 25%, starting from a common intermediate also utilized in the synthesis of MKT-077 and its analogs.[1]

## **Synthetic Workflow**



Click to download full resolution via product page

Caption: Synthetic route to the neutral compound YM-08.

# **Biological Activity and Mechanism of Action**

**YM-08** functions as an inhibitor of Hsp70, a molecular chaperone involved in protein folding and degradation.[2] By inhibiting Hsp70, **YM-08** promotes the degradation of Hsp70 client



proteins, including the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[1][3]

## **Signaling Pathway**



Click to download full resolution via product page

Caption: YM-08 inhibits Hsp70, leading to the degradation of pathogenic tau.

# **Quantitative Biological Data** In Vitro Hsp70 Binding Affinity



| Compound | IC50 (μM) |
|----------|-----------|
| YM-08    | 0.61      |
| YM-01    | 3.2       |
| MKT-077  | 6.4       |

Competitive binding assays were performed using human Hsc70/HSPA8.[4]

**In Vitro Anti-cancer Activity** 

| Cell Line  | IC50 (μM) - MKT-<br>077 | IC50 (μM) - YM-01 | IC50 (μM) - YM-08 |
|------------|-------------------------|-------------------|-------------------|
| MDA-MB-231 | 1.4                     | 2.0               | 8.5               |
| MCF10A     | 3.0                     | 3.3               | 7.8               |
| MCF7       | 2.2                     | 5.2               | 10.5              |

Cells were treated with the compounds for 72 hours.[4]

Tau Degradation in HeLaC3 Cells

| Compound (30 µM) | % Degradation of p-tau/total tau (24h) |
|------------------|----------------------------------------|
| YM-08            | 42 / 64                                |
| MKT-077          | 88 / 89                                |
| YM-01            | 81 / 80                                |

[4]

#### **Pharmacokinetics in Mice**

**YM-08** exhibits blood-brain barrier permeability in mice, a key feature that distinguishes it from MKT-077 and YM-01.[4]



| Parameter          | Value            |
|--------------------|------------------|
| Dose               | 6.6 mg/kg (i.v.) |
| Cmax (brain)       | 4 μg/g           |
| t1/2 (brain)       | 6.8 h            |
| AUCinf (brain)     | 260 ng⋅h/g       |
| Brain/Plasma Ratio | > 0.25 for 18 h  |

Pharmacokinetic studies were conducted in CD1 mice.[1][2]

# Experimental Protocols Synthesis of YM-08

The detailed synthetic protocol for **YM-08** is described in Miyata et al., 2013.[1] The general procedure involves the reaction of the common intermediate 5 (YM-03) with pyridine-2-carbaldehyde in the presence of piperidine in acetonitrile.[1]

### **Hsp70 ATPase Assay**

Single turnover ATPase assays were performed using purified yeast Ssa1p and Hlj1p to assess the effect of **YM-08** on Hsp70 ATPase activity. The detailed methodology is available in the supporting information of the primary publication.[1]

# **Hsp70 Binding Assay**

The binding affinity of **YM-08** to Hsp70 was determined through competitive binding assays using denatured luciferase or human 4R0N tau.[1]

### **Cell Culture and Tau Degradation Assay**

HeLaC3 cells stably overexpressing human 4R0N tau were treated with **YM-08**, MKT-077, or YM-01. The levels of phosphorylated and total tau were quantified to determine the extent of tau degradation.[1]

#### **Pharmacokinetic Studies**



CD1 mice were administered **YM-08** intravenously, and brain and plasma concentrations of the compound were measured at various time points to determine its pharmacokinetic profile and blood-brain barrier permeability.[1][2]

# **Metabolism Assay**

The metabolic stability of **YM-08** was assessed by incubating the compound with human liver microsomes. The rate of metabolism and the primary sites of oxidation were determined.[1]

#### Conclusion

YM-08 represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its neutral charge and improved physicochemical properties allow it to penetrate the blood-brain barrier, a critical limitation of its predecessor, MKT-077.[1][2] While exhibiting slightly lower potency in some in vitro assays compared to MKT-077, its ability to access the CNS and reduce pathogenic tau in brain slices makes it a valuable chemical scaffold for further optimization and development of therapies for neurodegenerative tauopathies.[1][5] However, its rapid metabolism presents a challenge that may require further medicinal chemistry efforts to enhance its in vivo stability.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and Initial Evaluation of YM-08, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of YM-08, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]



- 5. YM-08 | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- To cite this document: BenchChem. [A Blood-Brain Barrier Permeable Hsp70 Inhibitor for Neurodegenerative Tauopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12086332#discovery-and-synthesis-of-ym-08]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com